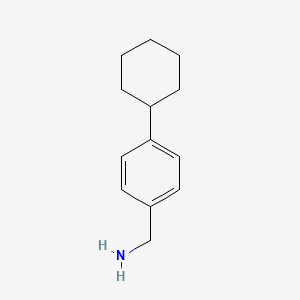

(4-Cyclohexylphenyl)methanamine

Description

Contextualization within Benzylamine (B48309) Chemistry

(4-Cyclohexylphenyl)methanamine, also known by its synonym 4-cyclohexylbenzylamine, is a primary amine that fits within the extensive family of benzylamines. The core structure of benzylamine consists of a benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) group) bonded to an amino group. google.com In the case of this compound, a cyclohexyl substituent is present at the para-position (position 4) of the phenyl ring. This addition of a bulky, non-aromatic cyclohexyl ring to the classic benzylamine framework significantly influences the molecule's steric and electronic properties.

Academic Significance of this compound as a Chemical Entity

The academic significance of this compound is primarily rooted in its potential applications in medicinal chemistry. Research into this compound has highlighted its role as a synthetic intermediate and as a molecule with potential therapeutic properties.

A notable area of investigation for this compound is in the development of novel bronchodilating agents. A patent discloses the synthesis of this compound hydrochloride and identifies it as a compound of interest for its potential to alleviate the symptoms of respiratory conditions characterized by the narrowing of airways. google.com The synthesis outlined in this research involves the reduction of a benzonitrile (B105546) precursor, specifically 4-cyclohexylbenzonitrile (B8782268), to yield the corresponding benzylamine. google.com This transformation is a common and effective method for the preparation of benzylamines.

While detailed public research on the broader applications of this compound is not extensive, its structural similarity to other pharmacologically active benzylamine derivatives suggests its potential as a scaffold for the development of new chemical entities. The exploration of structure-activity relationships in related amine compounds indicates that modifications to the aromatic ring and the amine substituent can lead to a wide range of biological activities.

Below are data tables summarizing the key identifiers and known properties of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 74067-97-3 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₉N |

| InChI Key | HOTDNAGZXRCBOK-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 189.30 g/mol |

| Appearance | Colorless to pale yellow liquid |

Structure

3D Structure

Properties

IUPAC Name |

(4-cyclohexylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTDNAGZXRCBOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74067-97-3 | |

| Record name | (4-cyclohexylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Cyclohexylphenyl Methanamine

Established Synthetic Pathways for (4-Cyclohexylphenyl)methanamine

The most common and well-established method for the synthesis of this compound involves the reduction of a nitrile precursor, specifically 4-cyclohexylbenzonitrile (B8782268). This transformation from a nitrile to a primary amine is a fundamental reaction in organic synthesis and can be accomplished through two main approaches: catalytic hydrogenation and reagent-based reduction.

Reduction of Benzonitrile (B105546) Precursors

The reduction of 4-cyclohexylbenzonitrile is a direct and efficient route to this compound. The presence of the nitrile group provides a key functional handle for the introduction of the aminomethyl group.

Catalytic hydrogenation is a widely utilized industrial process for the reduction of nitriles to primary amines due to its high efficiency and atom economy. acsgcipr.org This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Commonly employed catalysts include those based on palladium, platinum, nickel, or cobalt. acsgcipr.orgthieme-connect.de Ruthenium-based catalysts have also shown high selectivity for the formation of primary amines. thieme-connect.de

The reaction is typically carried out in a suitable solvent under controlled temperature and pressure. The choice of catalyst and reaction conditions can significantly influence the selectivity of the reaction, as the formation of secondary and tertiary amines can be a competing side reaction. acsgcipr.org These byproducts arise from the reaction of the initially formed primary amine with the imine intermediate. acsgcipr.org

| Catalyst | Typical Conditions | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, moderate temperature and pressure | High activity, widely available | Can sometimes lead to over-reduction or debenzylation | acsgcipr.orgthieme-connect.de |

| Platinum Oxide (PtO₂) | H₂ gas, often used in acidic media | Effective for a wide range of nitriles | Can be expensive | acsgcipr.org |

| Raney Nickel (Raney Ni) | H₂ gas, often requires higher pressures and temperatures | Cost-effective, good for aliphatic and aromatic nitriles | Can be pyrophoric, may lead to side reactions | acsgcipr.orgthieme-connect.de |

| Raney Cobalt (Raney Co) | H₂ gas, similar conditions to Raney Ni | Often shows good selectivity for primary amines | Less common than Raney Ni | acsgcipr.orgthieme-connect.de |

| Ruthenium (Ru) complexes | Homogeneous or heterogeneous catalysis | High selectivity for primary amines | Can be more expensive and require specific ligands | thieme-connect.de |

An alternative to catalytic hydrogenation is the use of stoichiometric reducing agents. These methods are often preferred in laboratory-scale syntheses due to their milder reaction conditions and high yields, although they generate more waste compared to catalytic methods. thieme-connect.de

The most powerful and commonly used reducing agent for the conversion of nitriles to primary amines is Lithium Aluminum Hydride (LiAlH₄) . libretexts.orgpressbooks.publumenlearning.com This reagent readily reduces both aliphatic and aromatic nitriles to the corresponding primary amines. libretexts.orgpressbooks.pub The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net

Sodium Borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not effective for the reduction of nitriles on its own. lumenlearning.comchemistrysteps.com However, its reactivity can be enhanced by the addition of certain additives or by using it in specific solvent systems. For instance, NaBH₄ in the presence of cobalt chloride (CoCl₂) can effectively reduce nitriles. researchgate.net

More recently, other borane-based reagents have been developed. For example, diisopropylaminoborane (B2863991) ([BH₂N(iPr)₂]) in the presence of a catalytic amount of lithium borohydride (LiBH₄) has been shown to reduce a variety of nitriles to primary amines in excellent yields under mild conditions. nih.govorganic-chemistry.org The reactivity of such systems can be influenced by the electronic nature of the substituents on the benzonitrile ring; electron-donating groups, such as the cyclohexyl group, may require more forcing conditions like refluxing in THF for complete reduction. nih.govorganic-chemistry.org

| Reagent | Typical Conditions | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, room temperature | Highly effective, rapid reduction | Violently reactive with water, requires careful handling, produces stoichiometric waste | libretexts.orgpressbooks.publumenlearning.com |

| Sodium Borohydride (NaBH₄) / CoCl₂ | Alcoholic solvents | Milder than LiAlH₄, more selective | Requires an additive, may not be as general | researchgate.net |

| Diisopropylaminoborane / cat. LiBH₄ | THF, room temperature or reflux | Mild conditions, good yields | Reagent needs to be prepared, may require elevated temperatures for less reactive substrates | nih.govorganic-chemistry.org |

Novel Synthetic Route Development for this compound

Beyond the traditional reduction of nitriles, other synthetic strategies can be envisaged for the preparation of this compound. One promising alternative is the reductive amination of 4-cyclohexylbenzaldehyde . This two-step, one-pot reaction involves the initial formation of an imine by reacting the aldehyde with an amine source, followed by in-situ reduction to the desired primary amine. pressbooks.pub

Commonly, ammonia (B1221849) is used as the amine source to generate the primary amine. The reduction of the intermediate imine can be achieved using various reducing agents, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. pressbooks.puborganic-chemistry.org Reductive amination offers the advantage of starting from a different precursor, which can be beneficial depending on the availability and cost of the starting materials. A patent has described the synthesis of 4-trans-(4-alkyl)cyclohexyl benzaldehyde, a suitable precursor for this route. google.com

Furthermore, advances in synthetic methodology provide novel ways to access the nitrile precursor itself. For instance, a cyanide-free synthesis of nitriles from ketones using p-tosylmethyl isocyanide (TosMIC) in a flow chemistry setup has been reported, offering a potentially safer and more efficient route to 4-cyclohexylbenzonitrile. rsc.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and costs. For the catalytic hydrogenation of 4-cyclohexylbenzonitrile, key parameters to optimize include:

Catalyst Selection: The choice between catalysts like Pd/C, Raney Ni, or Ru-based systems can significantly impact selectivity and reaction rate.

Solvent: The solvent can influence the solubility of the substrate and the activity of the catalyst.

Temperature and Pressure: Higher temperatures and pressures generally increase the reaction rate but can also lead to undesired side products. Finding the optimal balance is essential.

Additives: The addition of bases or acids can sometimes suppress the formation of secondary and tertiary amines.

In the case of reagent-based reductions , optimization may involve:

Choice of Reducing Agent: Selecting the appropriate reducing agent based on the reactivity of the substrate and the desired selectivity. The cyclohexyl group is an electron-donating group, which might necessitate stronger reducing conditions or longer reaction times compared to benzonitriles with electron-withdrawing groups. nih.govorganic-chemistry.org

Stoichiometry of the Reagent: Using the correct molar ratio of the reducing agent is critical to ensure complete conversion without excessive waste.

Temperature: While many hydride reductions are performed at room temperature, some may require cooling to control exothermicity or heating to drive the reaction to completion.

Scalable Synthetic Protocols for this compound Production

Catalytic hydrogenation is generally the most scalable and economically viable method for large-scale production due to the use of catalytic amounts of metal and the generation of minimal waste. acsgcipr.org The transition from a batch to a continuous flow process can offer significant advantages in terms of safety, efficiency, and consistency.

Purification and Isolation Techniques for this compound

The successful synthesis of this compound is contingent upon effective purification and isolation of the final product from unreacted starting materials, byproducts, and residual catalysts. The purification strategy is largely dictated by the physical state of the amine (which is typically a liquid or a low-melting solid in its free base form, and a crystalline solid as a salt) and the nature of the impurities present. Common techniques employed for the purification of primary amines such as this compound include acid-base extraction, distillation, chromatography, and recrystallization of its salt form.

A crucial aspect of handling and purifying amines is their basic nature. This property is exploited in several purification methods but also presents challenges, such as the tendency to form carbonate salts upon exposure to atmospheric carbon dioxide and to interact strongly with acidic stationary phases in chromatography.

Acid-Base Extraction:

A fundamental technique for separating basic amines from neutral or acidic impurities is liquid-liquid extraction based on pH adjustment. The crude reaction mixture, containing this compound, can be dissolved in a water-immiscible organic solvent like diethyl ether or dichloromethane (B109758). Washing the organic solution with an aqueous acid solution, such as dilute hydrochloric acid, results in the protonation of the amine to form the corresponding water-soluble ammonium (B1175870) salt, (4-cyclohexylphenyl)methanaminium chloride.

This salt partitions into the aqueous phase, while non-basic impurities remain in the organic layer. The aqueous layer is then separated, and the pH is raised by adding a base, such as sodium hydroxide (B78521) or potassium carbonate, to regenerate the free amine. The deprotonated this compound, now insoluble in water, can be extracted back into a fresh portion of an organic solvent. Subsequent washing with brine to remove residual water and drying over an anhydrous desiccant (e.g., sodium sulfate (B86663) or magnesium sulfate) precedes the removal of the solvent under reduced pressure to yield the purified free base.

Distillation:

For the free base of this compound, which is a liquid or a low-melting solid, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities. Given the relatively high molecular weight of the compound, distillation is performed under reduced pressure to lower the boiling point and prevent thermal decomposition. Prior to distillation, drying the amine over a suitable desiccant like potassium hydroxide (KOH) is advisable.

Chromatographic Methods:

Column chromatography is a versatile technique for purifying this compound, especially for removing impurities with similar polarities.

Stationary Phase: Standard silica (B1680970) gel can be used, but its acidic nature can lead to strong adsorption and peak tailing of basic amines. To mitigate this, the silica can be deactivated by pre-treating it with a base, or a small percentage of a basic modifier, such as triethylamine (B128534) or ammonia, can be added to the mobile phase. Alternatively, basic alumina (B75360) can be employed as the stationary phase.

Mobile Phase: The choice of eluent depends on the polarity of the impurities. A gradient of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) is typically used. The addition of a small amount of a basic modifier to the mobile phase system is a common strategy to ensure good peak shape and recovery. For instance, a mobile phase consisting of dichloromethane and methanol (B129727) with a small percentage of ammonium hydroxide is often effective for purifying amines on a silica column.

Recrystallization of the Hydrochloride Salt:

A highly effective method for obtaining high-purity this compound is through the formation and recrystallization of its hydrochloride salt. The purified or semi-purified free base is dissolved in a suitable organic solvent, and a solution of hydrogen chloride (e.g., as a solution in diethyl ether or isopropanol) is added to precipitate the hydrochloride salt.

The choice of solvent for recrystallization is critical. The ideal solvent is one in which the salt has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvents for the recrystallization of amine hydrochlorides include alcohols (such as ethanol (B145695) or isopropanol), acetonitrile (B52724), or mixtures of solvents like ethanol/diethyl ether or isopropanol/hexane. The process involves dissolving the crude salt in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. This method is particularly effective at removing closely related impurities.

The following table summarizes the primary purification techniques for this compound:

| Purification Technique | Principle of Separation | Typical Solvents/Reagents | Target Form | Key Considerations |

| Acid-Base Extraction | Differential solubility of the amine and its protonated salt form in aqueous and organic phases. | Diethyl ether, Dichloromethane, Hydrochloric acid, Sodium hydroxide. | Free Base | Efficient for removing non-basic impurities. |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | N/A | Free Base | Suitable for thermally stable liquids and for removing non-volatile impurities. |

| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | Hexane/Ethyl Acetate, Dichloromethane/Methanol with added Triethylamine or Ammonia. | Free Base | Effective for separating compounds with similar polarities. The use of a basic modifier is often necessary. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Ethanol, Isopropanol, Acetonitrile, or solvent mixtures (e.g., Isopropanol/Hexane). | Hydrochloride Salt | Can yield a highly pure, stable, crystalline solid. |

Chemical Reactivity and Transformation Studies of 4 Cyclohexylphenyl Methanamine

Fundamental Reaction Pathways of (4-Cyclohexylphenyl)methanamine

The chemical behavior of this compound is characterized by the distinct reactivity of its three key components: the primary amine, the benzylic methylene (B1212753) group, and the substituted aromatic ring. This allows for a variety of transformations, making it a valuable building block in organic synthesis.

Oxidation Reactions of the Methanamine Moiety

The methanamine group in this compound is susceptible to oxidation, a reaction characteristic of benzylamines. These reactions can be induced by a range of oxidizing agents and catalysts, leading primarily to the formation of imines or, upon further reaction, other products.

Catalytic oxidation is a common method for the transformation of primary amines to imines, which are valuable intermediates in the synthesis of various fine chemicals and pharmaceuticals. ias.ac.in For instance, the aerobic oxidation of benzylamines to N-benzylidene benzylamines can be achieved using catalysts like gold nanoparticles supported on alumina (B75360) or copper(I) chloride under an oxygen atmosphere. ias.ac.in Various photocatalytic systems have also been developed for this transformation, utilizing visible light and a photocatalyst to drive the reaction under mild conditions. ias.ac.in

The mechanism of benzylamine (B48309) oxidation can be complex and dependent on the specific oxidant and catalyst used. One general pathway involves the initial formation of a radical cation on the nitrogen atom. researchgate.net This can be followed by several routes, including hydrogen atom transfer from the benzylic carbon, leading to the formation of an aldimine. researchgate.net In the presence of the starting amine, this aldimine can undergo transimination to form the symmetrically coupled imine. researchgate.net

Another well-studied mechanism, particularly in biological systems, is the oxidation by flavins. chemistai.org This process typically involves:

Initial Binding : The benzylamine binds to the flavin cofactor.

Hydride Transfer : A hydride is transferred from the benzylamine to the flavin, forming a reduced flavin and an iminium ion intermediate. This is often the rate-limiting step.

Proton Transfer : The iminium ion is stabilized by protonation.

Hydrolysis : The protonated iminium ion is hydrolyzed to yield an aldehyde (in this case, 4-cyclohexylbenzaldehyde) and ammonia (B1221849).

Flavin Regeneration : The reduced flavin is reoxidized. chemistai.org

The choice of oxidant and reaction conditions can influence the product distribution. While selective oxidation to the imine is often desired, over-oxidation to the corresponding aldehyde or carboxylic acid can occur, and hydrolysis of the imine can also lead to aldehyde formation.

Amine-Based Derivatizations and Functionalizations

The primary amine group of this compound is a key site for a variety of derivatization reactions, allowing for the introduction of diverse functional groups through N-alkylation, N-acylation, and the formation of Schiff bases.

N-Alkylation and Reductive Amination: Direct alkylation of the amine can be challenging to control, often leading to overalkylation. rsc.org A more controlled and widely used method for introducing alkyl groups is reductive amination. This process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine (or an enamine from a secondary amine), which is then reduced in situ to the corresponding amine. researchgate.netwikipedia.org Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are common reducing agents for this transformation because they are mild enough to not reduce the starting carbonyl compound but are effective in reducing the intermediate iminium ion. researchgate.netwikipedia.org

For example, the reaction of this compound with a generic aldehyde (R-CHO) would proceed as follows:

Formation of an imine (Schiff base).

Reduction of the imine to a secondary amine.

Schiff Base Formation: The condensation reaction between this compound and an aldehyde or ketone yields a Schiff base (an imine). This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. These imines are not only stable compounds in their own right but also serve as versatile intermediates for further transformations, such as reduction to secondary amines or as ligands in coordination chemistry. chu-lab.orgorganicchemistrytutor.comyoutube.com

N-Acylation: The primary amine readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction is generally high-yielding and provides a robust method for protecting the amine group or for introducing specific acyl moieties. This derivatization can also be a prerequisite for certain analytical techniques.

Aromatic Ring Functionalization Strategies

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents onto the ring. The regiochemical outcome of these reactions is directed by the two existing substituents: the cyclohexyl group and the aminomethyl group (-CH2NH2).

The cyclohexyl group is an alkyl group, which is a weakly activating, ortho, para-director due to inductive effects. The aminomethyl group is also generally considered to be an activating, ortho, para-director. However, the basic nature of the amine can complicate EAS reactions, especially under acidic conditions (e.g., nitration, sulfonation, Friedel-Crafts reactions), where the amine is protonated to form an ammonium (B1175870) salt (-CH2NH3+). This ammonium group is a strongly deactivating, meta-director. wikipedia.org

To achieve ortho or para substitution, it is often necessary to protect the amine group, typically by converting it to an amide (e.g., an acetamide). The amide group is still an ortho, para-director but is less activating than the free amine, which can help to prevent polysubstitution and control the reaction. After the desired substitution on the aromatic ring is achieved, the protecting group can be removed by hydrolysis to regenerate the primary amine.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of bromine or chlorine, typically using Br2 or Cl2 with a Lewis acid catalyst like FeBr3 or FeCl3. lumenlearning.com

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl3. These reactions are generally not compatible with a free amine group. masterorganicchemistry.com

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity: In the context of aromatic ring functionalization, the directing effects of the cyclohexyl and (protected) aminomethyl groups determine the position of electrophilic attack. Since both are ortho, para-directors, substitution will occur at the positions ortho to either the cyclohexyl or the aminomethyl group. The steric bulk of the cyclohexyl group may hinder substitution at the positions adjacent to it, potentially favoring substitution at the positions ortho to the aminomethyl group.

Stereoselectivity: this compound itself is achiral. However, if the molecule is modified to create a chiral center, for example, through reactions at the benzylic carbon or by using chiral reagents, stereoselectivity becomes an important consideration.

For instance, if this compound is used in a reaction that generates a new stereocenter, the formation of diastereomers or enantiomers is possible. The synthesis of chiral amines is a significant area of research, and methods such as the kinetic resolution of racemic benzylamines via palladium-catalyzed C-H cross-coupling have been developed. chu-lab.orgacs.org Such methods can separate enantiomers and simultaneously introduce new functionality. chu-lab.orgacs.org Furthermore, diastereoselective reactions of imines derived from chiral aldehydes can be used to synthesize chiral amines with high diastereomeric ratios. rsc.org

Reaction Mechanism Elucidation for this compound Transformations

Understanding the reaction mechanisms for the transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Oxidation Mechanism: As discussed in section 3.1.1, the oxidation of the methanamine moiety can proceed through different mechanisms depending on the reagents. For oxidation by cetyltrimethylammonium permanganate, kinetic studies on substituted benzylamines, including the measurement of kinetic isotope effects, have provided evidence for a mechanism involving the transfer of a hydride ion from the amine to the oxidant in the rate-determining step. ias.ac.in In contrast, photocatalytic oxidations often involve radical intermediates. For example, over a rhodium single-atom photocatalyst, the generation of hydroxyl radicals can lead to the formation of benzonitrile (B105546), whereas rhodium nanoparticles on the same support generate superoxide (B77818) radicals that favor the production of the coupled imine. rsc.org

Electrophilic Aromatic Substitution Mechanism: The mechanism for electrophilic aromatic substitution on the phenyl ring follows a well-established two-step pathway:

Formation of the sigma complex (arenium ion): The electrophile attacks the π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is the slow, rate-determining step. msu.edu

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. This is a fast step. msu.edu

The stability of the intermediate sigma complex determines the regioselectivity of the reaction. Activating groups like alkyl and protected amine groups stabilize the positive charge in the sigma complex through induction and resonance, particularly when the electrophile adds to the ortho or para positions.

4 Cyclohexylphenyl Methanamine As a Versatile Chemical Building Block

Utilization in Organic Synthesis

The reactivity of the primary amine group in (4-Cyclohexylphenyl)methanamine allows it to participate in a variety of fundamental organic transformations. It serves as a key nucleophile in reactions such as acylation, alkylation, and reductive amination, enabling the introduction of the 4-cyclohexylbenzyl moiety into diverse molecular frameworks.

One of the most common applications of this compound is in amide bond formation . This reaction is a cornerstone of medicinal chemistry, as the amide linkage is a key structural feature in a vast number of biologically active compounds. The amine readily couples with a wide range of carboxylic acids, including those containing heterocyclic motifs, to produce the corresponding amides. These reactions are typically facilitated by standard coupling reagents.

Furthermore, this compound can be employed in the synthesis of secondary and tertiary amines through N-alkylation reactions. These reactions expand the diversity of structures that can be accessed from this building block. The compound can also undergo oxidation to yield the corresponding imine or, under harsher conditions, the carboxylic acid, although these transformations are less commonly exploited for synthetic purposes.

Precursor for the Synthesis of Complex Molecular Architectures

The unique lipophilic yet conformationally flexible nature of the cyclohexylphenyl group makes this compound an attractive starting material for the synthesis of complex molecules with potential pharmaceutical applications. Its incorporation can significantly influence the physicochemical properties of the target molecule, such as its solubility, metabolic stability, and ability to interact with biological targets.

A notable example of its use as a precursor is in the synthesis of novel bronchodilating agents. In one patented multistep synthesis, this compound hydrochloride was utilized as a key intermediate in the preparation of a series of diazaheteroaryl compounds designed to act as bronchodilators. The synthesis involved the coupling of the amine with a heterocyclic carboxylic acid to form a crucial amide linkage, demonstrating the compound's utility in constructing complex, biologically active scaffolds.

Application in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound serves as a valuable synthon for the construction of various heterocyclic systems, leveraging the reactivity of its primary amine functionality.

A significant application lies in the synthesis of substituted diazaheteroaryls . For instance, it has been used in the synthesis of novel 1,8-naphthyridine (B1210474) derivatives. In a specific example from the patent literature, this compound was coupled with 2-methyl-1,8-naphthyridine-3-carboxylic acid to afford the corresponding amide. This transformation highlights the role of the amine as a key building block for introducing the bulky and lipophilic 4-cyclohexylbenzyl group onto a heterocyclic core, a common strategy in drug discovery to modulate pharmacological activity.

While specific examples in peer-reviewed literature are still emerging, the fundamental reactivity of the primary amine in this compound makes it a suitable candidate for participating in various cyclization reactions to form a range of other nitrogen-containing heterocycles, such as pyridines, pyrimidines, and imidazoles, through multicomponent reactions or tandem cyclization strategies.

Role in Multistep Synthetic Sequences

The utility of this compound is further underscored by its role in multistep synthetic sequences, where it serves as a pivotal intermediate that is transformed through a series of reactions to yield a final, often complex, target molecule.

Design and Synthesis of 4 Cyclohexylphenyl Methanamine Derivatives and Analogs

Strategies for Analog Synthesis based on the (4-Cyclohexylphenyl)methanamine Scaffold

One common method begins with a protected dihydroxybenzaldehyde, which is converted to a trifluoromethanesulfonate (B1224126) derivative. This intermediate allows for coupling with a functionalized cyclohexanol (B46403) derivative. The synthesis of these cyclohexanol building blocks is a critical step. For example, a ketone on the cyclohexyl ring can be reduced with reagents like sodium borohydride (B1222165) to produce corresponding syn- and anti-alcohols, providing stereochemical diversity. acs.org Furthermore, Wittig olefination reactions can be employed to introduce various appendages, which can then be further modified. acs.org These systematic modifications to the cyclohexyl moiety are a cornerstone of analog design based on this scaffold.

Exploration of Substituent Effects on Chemical Reactivity and Interactions

The introduction of substituents onto the this compound scaffold directly influences its chemical reactivity and intermolecular interactions. The nature, size, and position of these substituents can alter the molecule's electronic properties, steric profile, and potential for hydrogen bonding.

Research into related structures, such as 4'-substituted cyclohexyl noviomimetics, demonstrates that modifying the cyclohexyl ring significantly impacts biological interactions. acs.org For instance, the introduction of different functional groups at the 4'-position of the cyclohexyl ring has been shown to modulate mitochondrial respiration, indicating a direct structure-activity relationship. acs.org Some analogs were found to shift the ATP index towards oxidative phosphorylation, while others promoted glycolysis-driven respiration. acs.org This highlights how subtle changes to the cyclohexyl substituent can have profound effects on the molecule's interaction with complex biological systems.

Table 1: Effect of Cyclohexyl Ring Substituents on Biological Interactions (Based on findings from related noviomimetic structures)

| Substituent at 4'-position | Observed Effect on Respiration | Reference |

| Hydroxyl (-OH) | Varies based on stereochemistry (syn/anti) | acs.org |

| Azide (-N₃) | Shift towards Oxphos-driven respiration | acs.org |

| Amine (-NH₂) | Shift towards Oxphos-driven respiration | acs.org |

| Methoxy (-OCH₃) | Glycolysis-driven respiration | acs.org |

This table is illustrative of substituent effects on a related chemical scaffold and provides a model for potential effects on this compound analogs.

Synthesis of N-Substituted Benzylamines Derived from this compound

The primary amine group of this compound is a prime target for synthetic modification, allowing for the creation of a vast library of N-substituted derivatives. A principal method for achieving this is reductive amination. This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine.

Another powerful technique is nucleophilic substitution. This compound can act as a nucleophile, displacing a leaving group on another molecule. This is particularly effective in reactions with activated aromatic or heteroaromatic systems. For example, reacting the amine with a compound like 2,4-dichloro-5-methylpyrimidine (B13550) in the presence of a non-nucleophilic base such as triethylamine (B128534) (Et₃N) leads to the formation of an N-substituted pyrimidine (B1678525) derivative. acs.org This reaction proceeds by the amine attacking one of the electrophilic carbon atoms on the pyrimidine ring, displacing a chloride ion.

Development of Novel Diazaheteroaryls Incorporating the this compound Moiety

Diazaheteroaryls—aromatic rings containing two nitrogen atoms, such as pyrimidines and pyridazines—are significant structural motifs in medicinal chemistry. The this compound moiety can be incorporated into these structures to create novel hybrid molecules.

A well-established method for this is the direct N-arylation of the primary amine with a halogenated diazaheteroaryl. For instance, the synthesis of N-benzyl-substituted pyrimido[2,1-f]purinediones has been achieved by the cyclization of a chloropropyl-bromo-xanthine derivative with various substituted benzylamines. nih.gov In a simpler model, this compound can be reacted with a dihalopyrimidine. The primary amine functions as a nucleophile, displacing one of the halogen atoms (e.g., chlorine) to form a C-N bond, thereby tethering the (4-cyclohexylphenyl)methyl group to the diazaheteroaryl core. acs.org This synthetic strategy is highly modular, allowing for the combination of diverse benzylamines with various diazaheteroaryl systems.

Table 2: Examples of N-Substituted Diazaheteroaryl Derivatives (Hypothetical examples based on established synthetic routes)

| Diazaheteroaryl Core | Reagent | Resulting N-Substituted Product | Reference Method |

| 2,4-Dichloropyrimidine | This compound | 2-Chloro-N-((4-cyclohexylphenyl)methyl)pyrimidin-4-amine | acs.org |

| 7-(3-chloropropyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | This compound | 9-((4-cyclohexylphenyl)methyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | nih.gov |

Structural Modification for Modulating Chemical Properties and Interactions in Chemical Systems

Structural modifications are rationally designed to modulate the physicochemical properties of a molecule, which in turn influences its behavior in chemical and biological systems. organic-chemistry.org The overarching goal is to optimize properties like solubility, chemical stability, and permeability across membranes. researchgate.net

For a molecule like this compound, several modification strategies can be employed. The lipophilicity, a key factor in permeability and solubility, can be fine-tuned by adding or removing polar functional groups on either the cyclohexyl or phenyl rings. For example, introducing hydroxyl or amino groups can increase aqueous solubility. researchgate.net

Another common and straightforward modification is salt formation. Primary amines are basic and readily react with acids to form salts, such as hydrochlorides. The synthesis of (4-(p-tolyloxy)phenyl)methanamine (B148088) hydrochloride demonstrates this principle. wikipedia.org Converting the free base amine into a hydrochloride salt often improves crystallinity, stability, and aqueous solubility, which are desirable properties for chemical handling and formulation. Furthermore, blocking or altering sites on the molecule that are susceptible to metabolic degradation is a key strategy to increase chemical stability in biological environments. organic-chemistry.org

Spectroscopic and Advanced Analytical Characterization of 4 Cyclohexylphenyl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (4-Cyclohexylphenyl)methanamine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. While a specific experimental spectrum for this compound is not widely published, the expected chemical shifts (δ) and multiplicities can be predicted based on its structure and data from analogous compounds.

The key proton environments in this compound are the amine (-NH₂), the benzylic methylene (B1212753) (-CH₂-), the aromatic ring protons, and the cyclohexyl ring protons.

Amine Protons (-NH₂): These protons typically appear as a broad singlet. Its chemical shift can vary depending on solvent, concentration, and temperature, but is generally expected in the range of δ 1.0-2.5 ppm.

Benzylic Protons (-CH₂-): The two protons of the methylene group attached to the aromatic ring are chemically equivalent and are expected to appear as a singlet, typically in the range of δ 3.7-3.9 ppm.

Aromatic Protons (C₆H₄): The para-substituted benzene (B151609) ring will show a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the aminomethyl group and those ortho to the cyclohexyl group will have slightly different chemical environments, expected around δ 7.1-7.3 ppm. For example, in the related compound 1-Cyclohexyl-4-methoxybenzene, the aromatic protons appear as doublets at δ 6.83 and 7.12 ppm. rsc.org

Cyclohexyl Protons (-C₆H₁₁): The eleven protons of the cyclohexyl group will appear as a series of complex multiplets in the aliphatic region (δ 1.2-2.5 ppm). The methine proton attached directly to the phenyl ring is the most deshielded and would likely appear as a multiplet around δ 2.4-2.6 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -NH₂ | 1.0 - 2.5 | Broad Singlet |

| Ar-CH₂-N | 3.7 - 3.9 | Singlet |

| Aromatic (C₆H₄) | 7.1 - 7.3 | Two Doublets |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the symmetry of the para-substituted phenyl ring, fewer than 13 signals are expected for this compound. There should be 9 unique carbon signals: one for the aminomethyl carbon, four for the cyclohexyl carbons (due to symmetry), and four for the aromatic carbons (two for the substituted carbons and two for the protonated carbons).

Aminomethyl Carbon (-CH₂-N): This carbon is expected to resonate in the range of δ 45-50 ppm.

Aromatic Carbons: The two protonated aromatic carbons are expected between δ 127-130 ppm. The aromatic carbon bearing the cyclohexyl group (C1') would be around δ 145-148 ppm, and the carbon bearing the aminomethyl group (C4') would be around δ 135-140 ppm.

Cyclohexyl Carbons: These aliphatic carbons will appear in the upfield region, typically from δ 26-45 ppm. The carbon attached to the phenyl ring will be the most downfield of this group, around δ 44 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-N | 45 - 50 |

| Aromatic CH | 127 - 130 |

| Aromatic C-CH₂ | 135 - 140 |

| Aromatic C-Cyclohexyl | 145 - 148 |

| Cyclohexyl C-Ar | 43 - 45 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₃H₁₉N), the monoisotopic mass is 189.15175 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 189. The fragmentation is dictated by the stability of the resulting ions. Key expected fragmentation pathways include:

Benzylic Cleavage: The most common fragmentation for this type of molecule is the cleavage of the C-C bond between the phenyl ring and the CH₂NH₂ group, or more favorably, the loss of the amino group. However, the most prominent peak is often due to the cleavage of the bond alpha to the nitrogen atom, leading to the loss of a hydrogen radical to form an iminium ion or, more significantly, the cleavage of the benzylic C-C bond. A major fragment would be the tropylium-like ion or a related benzylic cation.

Loss of NH₂: Cleavage of the C-N bond can lead to a fragment at m/z 173.

Base Peak: The base peak is often the most stable fragment. For aralkyl amines, a common base peak arises from the cleavage of the bond beta to the aromatic ring, which in this case would be the bond connecting the cyclohexyl group, though benzylic cleavage leading to a [M-1]⁺ or a fragment at m/z 91 (tropylium ion) is also very common in benzylamines. A fragment corresponding to the cyclohexyl cation at m/z 83 is also possible.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 189 | [M]⁺ (Molecular Ion) |

| 188 | [M-H]⁺ |

| 173 | [M-NH₂]⁺ |

| 106 | [C₇H₈N]⁺ (Benzylic fragment with nitrogen) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

For this compound, the key characteristic absorption bands would be:

N-H Stretching: Primary amines (-NH₂) show two characteristic bands in the IR spectrum, a symmetric and an asymmetric stretch, typically in the region of 3300-3500 cm⁻¹. A single, weaker band would be expected in the Raman spectrum.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching (from the cyclohexyl and methylene groups) appears just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The IR spectrum of cyclohexylamine (B46788) shows strong bands in this aliphatic region. nist.gov

N-H Bending: The scissoring vibration of the primary amine group is expected in the range of 1590-1650 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for the alkyl amine C-N bond is expected in the region of 1020-1250 cm⁻¹.

Raman spectroscopy is particularly useful for identifying the symmetric non-polar bonds. Strong Raman signals would be expected for the aromatic ring breathing modes and the C-C bonds of the cyclohexyl ring.

Table 4: Predicted IR and Raman Bands for this compound

| Functional Group | Vibration Type | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | 3300 - 3500 (one band) |

| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 | Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | 1450 - 1600 (strong) |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis and purity determination of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable.

A typical HPLC setup would involve:

Column: A C18 (octadecylsilyl) stationary phase is commonly used for separating moderately polar to nonpolar compounds.

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of an acid like formic acid or trifluoroacetic acid to ensure the amine is protonated and produces sharp peaks).

Detection: A UV detector set to a wavelength where the phenyl group absorbs, typically around 220 nm or 254 nm.

The retention time of the compound would be specific to the exact conditions used. Impurities from the synthesis, such as starting materials or by-products, would have different retention times, allowing for their separation and quantification. Method validation according to ICH guidelines would be necessary for use in a regulated environment. mdpi.com

Table 5: General HPLC Method Parameters for this compound Analysis

| Parameter | Typical Value / Condition |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

As of the current date, a specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of crystal structures of analogous compounds, such as N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, can provide valuable insights into the potential solid-state conformation and packing of this compound. vensel.org

In a hypothetical crystal structure of this compound, the molecule would likely adopt a conformation that minimizes steric hindrance between the bulky cyclohexyl group and the benzylamine (B48309) moiety. The cyclohexane (B81311) ring is expected to be in a stable chair conformation.

Hypothetical Crystallographic Data for this compound:

| Parameter | Predicted Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules if resolved) |

| Unit Cell Dimensions | Dependent on the packing, but would accommodate the molecular dimensions. |

| Intermolecular Interactions | Hydrogen bonding involving the primary amine group (N-H···N) would be a dominant feature, leading to the formation of chains or networks. Van der Waals interactions between the cyclohexyl and phenyl groups would also play a significant role in the crystal packing. |

Theoretical and Computational Studies on 4 Cyclohexylphenyl Methanamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of (4-Cyclohexylphenyl)methanamine, which in turn governs its stability, reactivity, and spectroscopic properties. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule. unipd.it

One of the most common approaches is Density Functional Theory (DFT), which calculates the electron density to determine the energy of the system. For this compound, DFT calculations can be employed to determine key electronic properties. For instance, the distribution of electron density can reveal the most electron-rich and electron-deficient regions of the molecule. The nitrogen atom of the amine group and the π-system of the phenyl ring are expected to be nucleophilic centers.

Calculations can also provide values for the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an important indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 1.5 D |

| Net Atomic Charge on Nitrogen | -0.45 e |

Note: The values in this table are hypothetical and representative of what could be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses significant conformational flexibility due to the rotation around the single bonds connecting the cyclohexyl ring to the phenyl ring and the phenyl ring to the methanamine group. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational landscape. frontiersin.org

MD simulations model the atoms in a molecule as a series of balls connected by springs, where the forces between atoms are described by a force field. youtube.com By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time. youtube.com This allows for the exploration of the different conformations the molecule can adopt and their relative stabilities.

For this compound, MD simulations can reveal the preferred orientations of the cyclohexyl and phenyl rings relative to each other. It can also show the rotational freedom of the aminomethyl group. The simulations can be performed in a vacuum or in the presence of a solvent to understand how the environment influences the conformational preferences. The results of these simulations can be used to generate a potential energy surface, which maps the energy of the molecule as a function of its geometry. unipd.it

Table 2: Torsional Angles and Energy Barriers from MD Simulations

| Dihedral Angle | Description | Predicted Stable Conformations (degrees) | Rotational Energy Barrier (kcal/mol) |

| C-C-C-C (cyclohexyl-phenyl) | Rotation of cyclohexyl ring relative to phenyl ring | 45, 135, 225, 315 | 5-7 |

| C-C-C-N (phenyl-methanamine) | Rotation of aminomethyl group | 60, 180, 300 | 2-3 |

Note: The values in this table are hypothetical examples of what could be determined from MD simulations.

Prediction of Spectroscopic Signatures

Computational methods can be used to predict the spectroscopic signatures of this compound, which can be invaluable for interpreting experimental spectra.

Infrared (IR) Spectroscopy: Quantum chemical calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated IR spectrum can be compared with an experimental spectrum to aid in the assignment of vibrational modes. For this compound, characteristic peaks for N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic portions, and C-C stretching of the rings would be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can also be calculated using quantum chemistry. nih.gov These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value. The predicted NMR spectrum can help in the assignment of peaks in an experimental spectrum and can be particularly useful for complex molecules with overlapping signals.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| IR | N-H Stretch | 3300-3400 cm⁻¹ |

| IR | Aromatic C-H Stretch | 3000-3100 cm⁻¹ |

| IR | Aliphatic C-H Stretch | 2850-2950 cm⁻¹ |

| ¹H NMR | -CH₂-NH₂ Protons | 3.8 ppm |

| ¹H NMR | Aromatic Protons | 7.1-7.3 ppm |

| ¹³C NMR | -CH₂-NH₂ Carbon | 45 ppm |

| ¹³C NMR | Aromatic Carbons | 125-145 ppm |

Note: The values in this table are typical ranges and specific values that would be predicted by computational methods.

Computational Mechanistic Investigations of this compound Reactions

Computational chemistry can be used to explore the potential reaction mechanisms of this compound. By calculating the energies of reactants, transition states, and products, the feasibility of different reaction pathways can be assessed. researchgate.net

For example, the N-acylation of this compound with an acyl chloride could be studied. Quantum chemical calculations could be used to model the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl chloride. The structure and energy of the tetrahedral intermediate and the transition state leading to it could be calculated. This would provide insights into the reaction's activation energy and rate.

Similarly, reactions involving the aromatic ring, such as electrophilic aromatic substitution, could be investigated. Computational models could predict the most likely position of substitution (ortho, meta, or para to the cyclohexyl group) by analyzing the electron density and stability of the intermediate carbocations.

These computational studies can guide experimental work by suggesting promising reaction conditions and predicting the likely outcomes of reactions. researchgate.net

Future Research Directions and Emerging Applications of 4 Cyclohexylphenyl Methanamine in Chemical Science

Development of Next-Generation Synthetic Methodologies

The development of efficient and sustainable synthetic methods is a cornerstone of modern chemical research. For (4-Cyclohexylphenyl)methanamine, future efforts in synthetic methodology could focus on several key areas. Current synthetic approaches may rely on multi-step procedures that can be time-consuming and generate significant waste. Next-generation methodologies would aim to streamline these processes.

One area of exploration is the development of catalytic C-H activation/amination reactions. This would allow for the direct introduction of the aminomethyl group onto the cyclohexylphenyl scaffold, bypassing the need for pre-functionalized starting materials. Additionally, advancements in reductive amination techniques, perhaps utilizing novel catalysts or more environmentally benign reducing agents, could improve the efficiency and safety of the synthesis.

The synthesis of related compounds, such as trans-4-methylcyclohexylamine, has been the subject of novel process development, indicating an industrial interest in optimizing the synthesis of such cycloalkylamines. google.com Future research could draw inspiration from these advancements to devise more economical and scalable routes to this compound.

A comparison of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic C-H Amination | Atom economy, reduced step count | Development of selective catalysts |

| Improved Reductive Amination | Milder reaction conditions, higher yields | Novel reducing agents and catalysts |

| Flow Chemistry Synthesis | Scalability, safety, precise control | Reactor design and optimization |

Expansion into Novel Chemical Transformations and Reactions

The reactivity of the primary amine and the aromatic ring in this compound provides a rich platform for exploring novel chemical transformations. The primary amine can serve as a nucleophile in a wide array of reactions, including the synthesis of amides, sulfonamides, and imines.

Future research could focus on utilizing this compound in multicomponent reactions to rapidly build molecular complexity. For instance, its participation in Ugi or Mannich reactions could lead to the synthesis of diverse compound libraries for screening in various applications. The synthesis of 3-substituted 4-hydroxycoumarin (B602359) Mannich bases has demonstrated the utility of such reactions. researchgate.net

Furthermore, the cyclohexylphenyl group can be subjected to various transformations. The phenyl ring can undergo electrophilic aromatic substitution to introduce additional functional groups, thereby tuning the electronic and steric properties of the molecule. The cyclohexyl group can also be functionalized, although this is generally more challenging. The study of nitrogen-containing analogs of various bioactive compounds often reveals valuable properties, suggesting that transformations of this compound could yield interesting results. researchgate.net

Investigation of this compound in Catalysis

The primary amine functionality of this compound makes it a candidate for use as a ligand in transition metal catalysis. The nitrogen atom can coordinate to a metal center, and the sterically demanding cyclohexylphenyl group can influence the selectivity of the catalyzed reaction.

One promising area is its application in cross-coupling reactions. Palladium-catalyzed C-N coupling reactions, for example, are powerful tools for the formation of arylamines. Primary amines are crucial coupling partners in these reactions. nih.gov this compound could be employed as the amine source to synthesize more complex secondary amines. Research into fourth-generation catalysts for amination has highlighted the importance of the amine substrate scope. nih.gov

Moreover, derivatives of this compound could be designed to act as chiral ligands for asymmetric catalysis. By introducing a chiral center, for example through modification of the aminomethyl group, it may be possible to develop novel catalysts for enantioselective transformations.

Exploration of Applications in Advanced Materials Chemistry

The rigid and bulky cyclohexylphenyl group, combined with the reactive primary amine, makes this compound an interesting building block for advanced materials. Its incorporation into polymers could impart desirable properties such as thermal stability, rigidity, and specific intermolecular interactions.

For example, it could be used as a monomer in the synthesis of polyamides or polyimides. These polymers could have applications in high-performance plastics, fibers, or films. The amine group provides a reactive handle for polymerization, while the cyclohexylphenyl moiety would form the backbone of the polymer, influencing its macroscopic properties.

Another potential application is in the development of organic electronic materials. The aromatic nature of the phenyl group suggests that derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), either as part of the active material or in charge-transporting layers.

Design and Synthesis of Chemically and Functionally Diverse Analogs

The design and synthesis of analogs of this compound is a key avenue for future research, particularly in the context of medicinal chemistry and drug discovery. By systematically modifying the structure of the parent molecule, it is possible to explore structure-activity relationships (SAR) and optimize for specific biological targets.

For instance, the synthesis of fluorescence-labeled analogs of related compounds has been undertaken to create chemical probes for studying biological interactions. nih.gov Similar strategies could be applied to this compound. The discovery of a novel cyclohexylarylamine chemotype with potent inhibitory activity on serotonin, norepinephrine, and dopamine (B1211576) transporters highlights the potential of this class of compounds. nih.gov

Quantitative structure-activity relationship (QSAR) models have been successfully used to evaluate the activities of phenoxyphenyl-methanamine (PPMA) compounds, providing insights into the SAR of the aromatic rings. nih.gov A similar approach could be applied to a library of this compound analogs to guide the design of molecules with desired properties. The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent anticancer agents further underscores the value of exploring such amine-containing scaffolds. nih.gov

Table 2 outlines potential modifications for the design of diverse analogs.

| Structural Moiety | Potential Modifications | Potential Functional Impact |

| Cyclohexyl Ring | Introduction of substituents, conformational locking | Altered steric bulk and lipophilicity |

| Phenyl Ring | Substitution with electron-donating or -withdrawing groups | Modified electronic properties and binding interactions |

| Methanamine Group | N-alkylation, N-acylation, formation of heterocycles | Altered basicity, hydrogen bonding capacity, and metabolic stability |

Q & A

Q. What synthetic routes are optimal for producing (4-Cyclohexylphenyl)methanamine with high yield and purity?

Methodological Answer:

- Nucleophilic Substitution : React 4-cyclohexylbenzyl chloride with ammonia or a primary amine in the presence of a base (e.g., NaOH) to facilitate substitution. This method is scalable but requires strict control of reaction temperature (40–60°C) to minimize by-products like secondary amines .

- Catalytic Hydrogenation : Reduce (4-cyclohexylphenyl)nitrile using a palladium or Raney nickel catalyst under H₂ pressure (3–5 atm). Monitor reaction progress via TLC or GC-MS to ensure complete conversion .

- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol to isolate the compound. Purity >95% can be confirmed via HPLC .

Q. Which spectroscopic techniques are most reliable for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve cyclohexyl (δ 1.2–2.1 ppm) and aromatic protons (δ 6.8–7.4 ppm). The methanamine NH₂ group appears as a broad singlet (~δ 1.5–2.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (calc. for C₁₃H₁₉N: 189.15 g/mol). Fragmentation patterns help identify cyclohexyl and phenyl groups .

- IR Spectroscopy : Stretching frequencies for NH₂ (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) validate functional groups .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence its stability under varying pH conditions?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS. Cyclohexyl groups enhance steric protection, reducing hydrolysis at acidic pH compared to chlorophenyl analogs .

- Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures. Methanamine derivatives with bulky substituents (e.g., cyclohexyl) typically show higher thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can researchers evaluate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., monoamine oxidases or GPCRs). Compare results with known inhibitors (e.g., selegiline) to identify potential binding pockets .

- In Vitro Assays : Test inhibition of MAO-A/MAO-B enzymes using spectrophotometric methods (kynuramine as substrate). IC₅₀ values can be correlated with structural analogs (e.g., cyclopentyl derivatives show moderate MAO-B inhibition) .

Q. How should researchers address contradictory data regarding its biological activity across studies?

Methodological Answer:

- Meta-Analysis : Compare datasets from independent studies (e.g., antimicrobial assays) using standardized protocols (CLSI guidelines). Variability often arises from differences in bacterial strains or assay conditions .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing cyclohexyl with cyclopentyl) and retest activity. For example, chlorophenyl analogs exhibit stronger antifungal activity due to enhanced electrophilicity .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

-

Analog Synthesis : Prepare derivatives with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) via Suzuki coupling or reductive amination.

-

Biological Profiling : Test analogs in parallel assays (e.g., cytotoxicity, enzyme inhibition). Data tables can highlight trends:

Substituent IC₅₀ (MAO-B) LogP 4-Cyclohexyl 12 µM 3.2 4-Chloro 8 µM 3.8

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- LC-MS/MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with MRM transitions for quantification. Limit of detection (LOD) can reach 0.1 ng/mL in plasma .

- Derivatization : Enhance detectability by reacting the NH₂ group with dansyl chloride, followed by fluorescence detection (λₑₓ 340 nm, λₑₘ 525 nm) .

Q. How can researchers assess the compound’s toxicity profile in preclinical models?

Methodological Answer:

- In Vivo Studies : Administer doses (10–100 mg/kg) to rodent models for 28 days. Monitor hematological, hepatic, and renal parameters. Cyclohexyl analogs show lower acute toxicity (LD₅₀ >500 mg/kg) compared to chlorinated derivatives .

- Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100. Negative results (no revertant colonies) suggest low genotoxic risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.